molecular formula C24H28N2 B14212670 N'-benzhydryl-N-(3-phenylpropyl)ethane-1,2-diamine CAS No. 627523-68-6

N'-benzhydryl-N-(3-phenylpropyl)ethane-1,2-diamine

Cat. No.: B14212670
CAS No.: 627523-68-6
M. Wt: 344.5 g/mol
InChI Key: RULRFCJHBDKGRE-UHFFFAOYSA-N
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Description

N’-benzhydryl-N-(3-phenylpropyl)ethane-1,2-diamine is a chemical compound with the molecular formula C24H28N2 It is characterized by the presence of a benzhydryl group and a phenylpropyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzhydryl-N-(3-phenylpropyl)ethane-1,2-diamine typically involves the reaction of benzhydryl chloride with 3-phenylpropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of N’-benzhydryl-N-(3-phenylpropyl)ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control. The purification process may involve crystallization or distillation techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-benzhydryl-N-(3-phenylpropyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

N’-benzhydryl-N-(3-phenylpropyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N’-benzhydryl-N-(3-phenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(3-phenylpropyl)ethane-1,2-diamine
  • N’-benzhydryl-N-(2-phenylethyl)ethane-1,2-diamine
  • N’-benzhydryl-N-(4-phenylbutyl)ethane-1,2-diamine

Uniqueness

N’-benzhydryl-N-(3-phenylpropyl)ethane-1,2-diamine is unique due to the specific arrangement of its benzhydryl and phenylpropyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

627523-68-6

Molecular Formula

C24H28N2

Molecular Weight

344.5 g/mol

IUPAC Name

N'-benzhydryl-N-(3-phenylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C24H28N2/c1-4-11-21(12-5-1)13-10-18-25-19-20-26-24(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,11-12,14-17,24-26H,10,13,18-20H2

InChI Key

RULRFCJHBDKGRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNCCNC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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